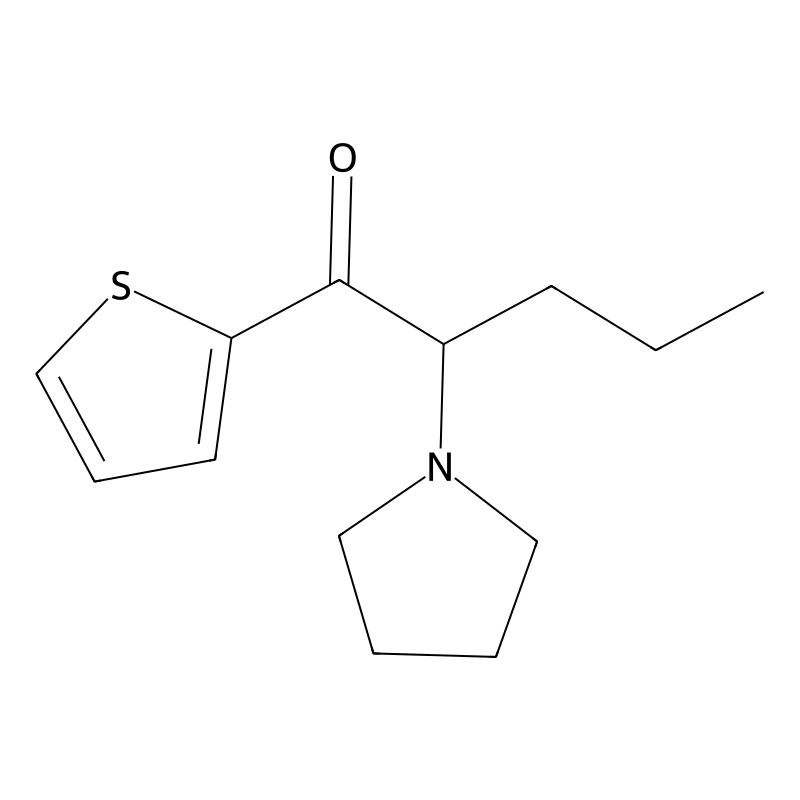2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, also known by its CAS number 1400742-66-6, is a synthetic compound belonging to the class of substituted cathinones. Its molecular formula is C13H19NOS, with a molecular weight of 237.36 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which contribute to its unique chemical properties. It is soluble in dimethyl sulfoxide and is primarily used for research purposes, not intended for human therapeutic applications .
- Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Reduction: The carbonyl group in the ketone can be reduced to form alcohols or other derivatives.
- Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures .
Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties similar to other cathinones. It has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Some studies suggest potential cytotoxic effects, highlighting the need for caution in handling and usage due to its psychoactive nature .
The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves several steps:
- Formation of the Thiophene Ring: Starting materials containing thiophene are reacted under specific conditions to form the desired thiophene derivative.
- Pyrrolidine Substitution: Pyrrolidine is introduced into the reaction mixture, often through nucleophilic attack on an appropriate electrophile.
- Ketone Formation: The final product is obtained through oxidation of intermediate alcohols or direct formation from precursors .
This compound is primarily used in research settings, particularly in studies related to psychoactive substances and their effects on biological systems. Its unique structure makes it a candidate for exploring structure-activity relationships within the class of substituted cathinones. Additionally, it may serve as a reference standard in forensic toxicology .
Interaction studies have focused on the compound's binding affinity to various neurotransmitter transporters and receptors. It has been shown to interact with dopamine and serotonin transporters, suggesting that it may influence mood and behavior similar to other stimulants. These interactions are crucial for understanding its potential effects and risks associated with its use .
Several compounds share structural similarities with 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |
| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; may exhibit distinct pharmacological properties |
| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |
| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |
These compounds highlight the diversity within the class of pyrrolidine derivatives while emphasizing the unique structural characteristics of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one that may influence its biological activity and applications in research .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Manier SK, Richter LHJ, Schäper J, Maurer HH, Meyer MR. Different in vitro and in vivo tools for elucidating the human metabolism of alpha-cathinone-derived drugs of abuse. Drug Test Anal. 2018 Jan 4. doi: 10.1002/dta.2355. [Epub ahead of print] PubMed PMID: 29314710.
3: Beck O, Bäckberg M, Signell P, Helander A. Intoxications in the STRIDA project involving a panorama of psychostimulant pyrovalerone derivatives, MDPV copycats. Clin Toxicol (Phila). 2018 Apr;56(4):256-263. doi: 10.1080/15563650.2017.1370097. Epub 2017 Sep 12. PubMed PMID: 28895757.
4: Gatch MB, Dolan SB, Forster MJ. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology (Berl). 2017 Apr;234(8):1237-1245. doi: 10.1007/s00213-017-4562-4. Epub 2017 Feb 16. PubMed PMID: 28210779; PubMed Central PMCID: PMC5364041.
5: Cheong JH, Choi MJ, Jang CG, Lee YS, Lee S, Kim HJ, Seo JW, Yoon SS. Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents. Psychopharmacology (Berl). 2017 Mar;234(5):857-867. doi: 10.1007/s00213-017-4526-8. Epub 2017 Jan 9. PubMed PMID: 28070621.
6: Byrska B, Stanaszek R, Zuba D. Alpha-PVP as an active component of herbal highs in Poland between 2013 and 2015. Drug Test Anal. 2017 Aug;9(8):1267-1274. doi: 10.1002/dta.2151. Epub 2017 Feb 10. PubMed PMID: 28035764.
7: Eshleman AJ, Wolfrum KM, Reed JF, Kim SO, Swanson T, Johnson RA, Janowsky A. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. J Pharmacol Exp Ther. 2017 Jan;360(1):33-47. Epub 2016 Oct 31. PubMed PMID: 27799294; PubMed Central PMCID: PMC5193076.
8: Wojcieszak J, Andrzejczak D, Woldan-Tambor A, Zawilska JB. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotox Res. 2016 Aug;30(2):239-50. doi: 10.1007/s12640-016-9640-6. Epub 2016 Jun 13. PubMed PMID: 27295059.
9: Odoardi S, Romolo FS, Strano-Rossi S. A snapshot on NPS in Italy: Distribution of drugs in seized materials analysed in an Italian forensic laboratory in the period 2013-2015. Forensic Sci Int. 2016 Aug;265:116-20. doi: 10.1016/j.forsciint.2016.01.037. Epub 2016 Feb 1. PubMed PMID: 26874736.
10: Swortwood MJ, Carlier J, Ellefsen KN, Wohlfarth A, Diao X, Concheiro-Guisan M, Kronstrand R, Huestis MA. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis. 2016;8(1):65-82. doi: 10.4155/bio.15.237. Epub 2015 Dec 9. PubMed PMID: 26648097; PubMed Central PMCID: PMC5493968.
11: Helander A, Beck O, Bäckberg M. Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. Clin Toxicol (Phila). 2015 Jun;53(5):446-53. doi: 10.3109/15563650.2015.1033630. Epub 2015 Apr 17. PubMed PMID: 25881797.
12: Takayama T, Suzuki M, Todoroki K, Inoue K, Min JZ, Kikura-Hanajiri R, Goda Y, Toyo'oka T. UPLC/ESI-MS/MS-based determination of metabolism of several new illicit drugs, ADB-FUBINACA, AB-FUBINACA, AB-PINACA, QUPIC, 5F-QUPIC and α-PVT, by human liver microsome. Biomed Chromatogr. 2014 Jun;28(6):831-8. doi: 10.1002/bmc.3155. PubMed PMID: 24861751.
13: Kikura-Hanajiri R, Kawamura NU, Goda Y. Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling of synthetic cannabinoids in Japan. Drug Test Anal. 2014 Jul-Aug;6(7-8):832-9. doi: 10.1002/dta.1584. Epub 2013 Dec 26. PubMed PMID: 24573957.








